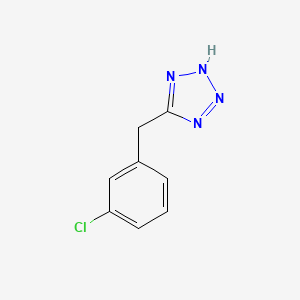

5-(3-chlorobenzyl)-2H-tetrazole

Description

Historical Context and Evolution of Tetrazole Chemistry in Medicinal Science

The journey of tetrazole chemistry began in 1885 with its discovery by the Swedish chemist J.A. Bladin. researchgate.netnih.gov Bladin's initial work involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the first-ever synthesis of a tetrazole derivative. researchgate.net In the subsequent year, he proposed the name "tetrazole" for this novel five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. researchgate.net

For several decades following its discovery, tetrazole chemistry remained a relatively niche area of academic interest. However, the mid-20th century marked a turning point, as the unique properties of the tetrazole ring began to be recognized in various industrial and biological applications. uni.lu The development of new synthetic methodologies, such as the [2+3] cycloaddition between nitriles and azides, made tetrazole derivatives more accessible for systematic investigation. beilstein-journals.org This synthetic accessibility, coupled with a growing understanding of its chemical properties, paved the way for the tetrazole moiety's introduction into medicinal science. Researchers began to appreciate its potential to modulate the physicochemical and biological properties of active molecules, leading to its incorporation into a wide array of therapeutic agents. uni.lu

Role of Substituted Tetrazoles as Bioisosteres in Pharmaceutical Design

A primary driver for the extensive use of tetrazoles in medicinal chemistry is their role as a bioisostere for the carboxylic acid group. researchgate.netnih.gov Bioisosterism, a fundamental strategy in drug design, involves the substitution of a specific group in a biologically active molecule with another group that retains similar biological activity but possesses different physical or chemical properties. The 5-substituted-1H-tetrazole ring is arguably the most successful non-classical bioisostere of a carboxylic acid.

This bioisosteric relationship stems from several key similarities:

Acidity: The tetrazole ring has a pKa value (approximately 4.5-4.9) that is very similar to that of carboxylic acids, allowing it to exist in an ionized state at physiological pH. researchgate.net

Planarity and Electronic Distribution: Both functional groups possess a planar structure with a delocalized negative charge in their anionic forms, enabling similar electrostatic and hydrogen bonding interactions with biological receptors. researchgate.netrsc.org

However, replacing a carboxylic acid with a tetrazole ring can offer significant advantages that enhance a drug candidate's profile. researchgate.net The tetrazole group is generally more metabolically stable than a carboxylic acid, which can be susceptible to various metabolic transformations in the body. Furthermore, the tetrazole moiety is more lipophilic (fat-soluble) than the corresponding carboxylate, a property that can improve a drug's ability to cross biological membranes and enhance its oral bioavailability. researchgate.netrsc.org

The successful application of this strategy is exemplified by the development of several blockbuster drugs. For instance, in the angiotensin II receptor antagonist Losartan, the tetrazole ring was a crucial replacement for a carboxylic acid group, leading to a compound with potent antihypertensive activity and good oral efficacy. rsc.org This success story has inspired the incorporation of the tetrazole moiety into numerous other drug discovery programs.

Overview of Current Research Landscape for Tetrazole-Containing Compounds

The versatility of the tetrazole scaffold has led to its exploration across a vast spectrum of therapeutic areas. Contemporary research continues to uncover new biological activities and applications for tetrazole-containing compounds, solidifying their status as a "privileged scaffold" in medicinal chemistry.

Current research focuses on a wide range of pharmacological properties, including:

Antihypertensive Agents: Building on the success of sartans like Losartan and Valsartan (B143634), research continues into new tetrazole-based angiotensin II receptor blockers.

Antibacterial and Antifungal Agents: Several clinically used antibiotics, such as Ceftezole and Tedizolid, feature a tetrazole ring, and the development of new anti-infective agents with this moiety is an active area of investigation.

Anticancer Agents: Numerous tetrazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some showing promising results. researchgate.net

Antiviral and Antiparasitic Activities: Researchers are exploring tetrazole compounds as potential treatments for viral infections like influenza and HIV, as well as parasitic diseases such as malaria and leishmaniasis. uni.lu

Anti-inflammatory and Analgesic Properties: The tetrazole ring has been incorporated into molecules designed to act as anti-inflammatory and pain-relieving agents. uni.lu

Rationale for Focused Investigation on 5-(3-chlorobenzyl)-2H-tetrazole

While extensive research exists for the broader class of tetrazoles, specific data on this compound is not widely published in current scientific literature. However, a strong rationale for its focused investigation can be constructed based on the established principles of medicinal chemistry and the known activities of its constituent fragments.

The primary motivation for synthesizing and evaluating this compound stems from the potential synergistic or novel biological activities arising from the combination of the 5-benzyl-2H-tetrazole core with a chlorine substituent at the meta-position of the benzyl (B1604629) ring.

The 5-Benzyl-2H-Tetrazole Scaffold: The benzyl group provides a lipophilic spacer that can position the tetrazole ring for optimal interaction with a target's active site. The synthesis of related compounds, such as 2-(substituted-benzyl)-5-aryl-2H-tetrazoles, has been reported, demonstrating the chemical accessibility of this general structure. These related compounds have been investigated for activities such as anti-proliferative effects.

The Influence of the 3-Chloro Substituent: The introduction of a chlorine atom to the benzyl ring significantly alters the electronic properties and lipophilicity of the molecule. The chloro group is an electron-withdrawing group with a notable steric and hydrophobic profile. In drug design, such substitutions are often used to:

Enhance binding affinity to a biological target through specific hydrophobic or halogen-bonding interactions.

Modulate the metabolic stability of the benzyl ring, potentially blocking sites of oxidative metabolism.

Improve membrane permeability and oral absorption.

The feasibility of incorporating a 3-chlorobenzyl group onto a tetrazole ring is supported by the successful synthesis and structural characterization of the related compound, 5-[(3-chlorobenzyl)dimethylammonio] tetrazolide. Furthermore, other 5-(chlorophenyl)-2H-tetrazole isomers have been documented, indicating that the presence of chlorine on the aromatic ring is compatible with the tetrazole synthesis.

Therefore, a focused investigation into this compound is warranted to explore its potential as a novel therapeutic agent. Its unique combination of a proven bioisostere (the tetrazole ring) and a strategically placed halogen substituent on a benzyl linker presents a compelling profile for screening against a variety of biological targets, including but not limited to, cancer cell lines, microbial pathogens, and enzymes involved in inflammatory or hypertensive pathways.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-chlorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWWDINFPKJOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278857 | |

| Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-40-6 | |

| Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3-Chlorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 3 Chlorobenzyl 2h Tetrazole

Established Synthetic Pathways for 2,5-Disubstituted Tetrazoles

The construction of the 2,5-disubstituted tetrazole framework relies on a variety of robust synthetic strategies. The primary challenge lies in controlling the regioselectivity of the second substitution on the tetrazole ring, which can lead to either 1,5- or 2,5-disubstituted isomers.

The most fundamental and widely employed method for synthesizing the tetrazole core is the [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition. nih.gov This reaction typically involves an organic nitrile and an azide (B81097) source. nih.gov For the formation of 5-substituted-1H-tetrazoles, this involves the reaction of an organonitrile with sodium azide, often facilitated by a catalyst to overcome the high activation energy. nih.govacs.org

Numerous catalytic systems have been developed to promote this transformation under milder conditions and with greater efficiency. nih.gov These include various metal complexes and solid acids. For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to a range of organonitriles, producing 5-substituted-1H-tetrazoles in excellent yields. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the formation of a cobalt(II)-diazido intermediate, which then reacts with the nitrile. nih.govacs.org Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been successfully used, offering advantages like high yields, simple operation, and catalyst recyclability. nih.gov

Direct synthesis of 2,5-disubstituted tetrazoles via [3+2] cycloaddition is also possible. One such approach involves the reaction of arenediazonium salts with α-diazocarbonyl compounds, which provides 2-aryl-5-acyl-2H-tetrazoles. organic-chemistry.org Another method uses the reaction of aryldiazonium salts with guanidines, promoted by N-Iodosuccinimide, to construct 2-aryl-5-amino-2H-tetrazoles. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like substituted tetrazoles. organic-chemistry.org A prominent example is the Ugi-tetrazole four-component reaction (UT-4CR), which provides access to α-aminomethyl tetrazoles from an isocyanide, an oxo component, an amine, and hydrazoic acid.

One-pot sequential reactions that are not strictly MCRs but offer similar efficiency have also been developed. For example, a facile method for synthesizing 2,5-disubstituted tetrazoles involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure with iodine/potassium iodide under basic conditions. organic-chemistry.org This method is notable for its mild reaction conditions, short reaction times, and convenient workup. organic-chemistry.org A one-pot approach combining a 1,3-dipolar cycloaddition to form the tetrazole ring with a subsequent diazotization/alkylation sequence allows for the direct synthesis of 2,5-disubstituted tetrazoles from widely available nitriles. organic-chemistry.org

Specific Synthetic Routes for 5-(3-chlorobenzyl)-2H-tetrazole and Related Analogues

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, a highly plausible synthetic pathway can be constructed based on established methods for closely related analogues, such as 5-(4-chlorobenzyl)-1H-tetrazole. nih.govacs.org The synthesis is logically a two-step process: first, the formation of the 5-substituted-1H-tetrazole ring, followed by a regioselective introduction of a substituent at the N-2 position.

The initial step involves the synthesis of the precursor, 5-(3-chlorobenzyl)-1H-tetrazole. This is achieved through a [3+2] cycloaddition reaction.

Precursors : The key starting materials are 2-(3-chlorophenyl)acetonitrile (also known as 3-chlorobenzyl cyanide) and an azide source, typically sodium azide (NaN₃). nih.govacs.org

Reaction Conditions : The reaction is generally performed in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The synthesis often requires a catalyst to proceed efficiently. A cobalt(II) complex has been used to synthesize the analogous 5-(4-chlorobenzyl)-1H-tetrazole from 2-(4-chlorophenyl)acetonitrile and NaN₃ in DMSO at 110 °C for 12 hours, achieving a 96% yield. nih.govacs.org Similarly, heterogeneous catalysts like silica sulfuric acid have been used for related cycloadditions in refluxing DMF. nih.gov The reaction mixture is heated for several hours, and upon completion, the product is isolated, typically after acidification and purification by recrystallization or column chromatography. nih.gov

This cycloaddition exclusively yields the 1H-tetrazole tautomer, which exists in equilibrium with the 2H-tautomer but serves as the substrate for the subsequent substitution step.

The final step to obtain the 2,5-disubstituted product is the introduction of a substituent onto a nitrogen atom of the 5-(3-chlorobenzyl)-1H-tetrazole ring. This reaction presents a challenge in regioselectivity, as substitution can occur at either the N-1 or N-2 position. To synthesize this compound, conditions must favor N-2 substitution.

Several strategies have been developed to achieve preferential N-2 alkylation:

Diazotization of Aliphatic Amines : A modern method for achieving preferential N-2 alkylation involves the diazotization of aliphatic amines. rsc.orgnih.gov In this approach, an organic nitrite (B80452) reagent is used to generate a transient alkyl diazonium intermediate in situ, which then acts as the alkylating agent for the 5-substituted-1H-tetrazole. organic-chemistry.org This method has been shown to preferentially yield the 2,5-disubstituted tetrazole isomer in moderate to excellent yields. rsc.org

Reaction with Adamantan-1-ol : For the introduction of a bulky adamantyl group, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

Influence of Reaction Conditions : The regioselectivity of alkylation is highly dependent on factors such as the electrophile, solvent, and base used. rsc.org Computational and experimental studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide showed the formation of both N-1 and N-2 isomers, which could be separated. mdpi.com The ratio of the isomers is influenced by the stability of the intermediate states. Generally, SN2-type reactions are proposed to favor N-2 substitution, while SN1-type reactions may lead to mixtures. rsc.org

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the synthesis of tetrazoles involves fine-tuning various reaction parameters to maximize yield and minimize reaction time and byproducts. Significant research has focused on the catalytic [3+2] cycloaddition step.

The choice of solvent and catalyst loading are critical. In a study on a cobalt-catalyzed synthesis of 5-substituted-1H-tetrazoles, various solvents were screened. DMSO provided a near-quantitative yield (99%), significantly outperforming DMF (80%), acetonitrile (B52724) (50%), methanol (B129727) (20%), and toluene (B28343) (15%). nih.govacs.org

The effect of catalyst loading and reaction time is also crucial. The same study demonstrated that decreasing the catalyst load from 1 mol% to 0.5 mol% reduced the yield. nih.govacs.org Furthermore, prolonged reaction times at high temperatures can lead to thermal decomposition of the tetrazole product, thereby reducing the isolated yield. acs.org

The table below summarizes the optimization of various parameters for the synthesis of 5-phenyl-1H-tetrazole, which serves as a model for the synthesis of 5-substituted tetrazoles.

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Synthesis of 5-phenyl-1H-tetrazole

| Entry | Catalyst Loading (mol %) | NaN₃ (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | 1.2 | DMSO | 110 | 12 | 99 |

| 2 | 1 | 1.2 | DMF | 110 | 12 | 80 |

| 3 | 1 | 1.2 | Acetonitrile | 110 | 12 | 50 |

| 4 | 1 | 1.2 | Methanol | 110 | 12 | 20 |

| 5 | 0.5 | 1.2 | DMSO | 110 | 12 | 78 |

| 6 | 1 | 1.2 | DMSO | 110 | 24 | 65 |

Data sourced from a study on cobalt-catalyzed [3+2] cycloaddition reactions. nih.govacs.org

For heterogeneous catalysts, similar optimization studies are performed. Using silica sulfuric acid, the reaction of benzonitrile (B105546) and sodium azide was optimized.

Table 2: Optimization of Solvent for Silica Sulfuric Acid-Catalyzed Synthesis of 5-phenyl-1H-tetrazole

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | DMF | 4 | 92 |

| 2 | Toluene | 12 | 35 |

| 3 | CH₃CN | 12 | 41 |

| 4 | H₂O | 12 | 25 |

| 5 | Dioxane | 12 | 36 |

Data sourced from a study on silica sulfuric acid-catalyzed [3+2] cycloaddition reactions. nih.gov

These studies highlight that careful optimization of each reaction parameter is essential for achieving high efficiency in the synthesis of tetrazole compounds.

Catalytic Systems and Their Mechanistic Roles

The synthesis of 2,5-disubstituted tetrazoles, such as this compound, can be achieved through various catalytic methods. These methods often aim to control the regioselectivity of the substitution on the tetrazole ring, as alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. nih.gov

A plausible and direct route to 5-aryl-2-benzyltetrazoles involves the reaction of aromatic aldehydes with benzylhydrazine, followed by treatment with reagents like di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene. organic-chemistry.org For the specific synthesis of this compound, this would involve reacting an appropriate precursor with a 3-chlorobenzyl source.

Another general and widely used method for forming the tetrazole ring is the [3+2] cycloaddition of an azide to a nitrile. nih.gov Various catalytic systems have been developed to promote this reaction. Transition metal complexes, particularly those of cobalt, have been shown to be effective for the synthesis of 5-substituted 1H-tetrazoles under homogeneous conditions. nih.govacs.org The mechanism of this metal-catalyzed reaction is thought to involve the initial coordination of either the azide or the nitrile to the metal center, which facilitates the cycloaddition. nih.govacs.org For instance, a cobalt(II) complex can react with sodium azide to form a cobalt(II)-diazido intermediate, which then catalyzes the reaction. nih.govacs.org

Other catalytic systems for tetrazole synthesis from nitriles include:

Lewis Acids: Strong Lewis acids can activate the nitrile group towards nucleophilic attack by the azide. nih.gov

Zinc Salts: Zinc salts have been used as catalysts for the reaction of nitriles with sodium azide in water, offering a greener alternative. organic-chemistry.org

Ytterbium(III) Triflate (Yb(OTf)₃): This catalyst has been used for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

L-proline: This organocatalyst provides an environmentally benign and cost-effective method for synthesizing 5-substituted 1H-tetrazoles from various nitriles. organic-chemistry.org

Iodine: In the presence of iodine, organic nitriles can be converted to 5-substituted 1H-tetrazoles. organic-chemistry.org

The table below summarizes some catalytic systems that are potentially applicable to the synthesis of the this compound core.

| Catalyst Type | Example Catalyst | Precursors | General Reaction Conditions |

| Organocatalyst | L-proline | 3-chlorobenzyl cyanide, Sodium azide | - |

| Lewis Acid | Zinc Salts (e.g., ZnBr₂) | 3-chlorobenzyl cyanide, Sodium azide | Water, room temperature |

| Transition Metal | Cobalt(II) complex | 3-chlorobenzyl cyanide, Sodium azide | Methanol, reflux |

| Halogen | Iodine | 3-chlorobenzyl cyanide, Sodium azide | - |

| Lanthanide Catalyst | Ytterbium(III) Triflate | 3-chlorobenzylamine, Triethyl orthoformate, Sodium azide | - |

The regioselective N2-alkylation of a pre-formed 5-substituted tetrazole is another key strategy. For example, the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines can preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrazoles to reduce the environmental impact of chemical processes. mun.cachemijournal.com These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. mun.canih.gov

Key green chemistry approaches relevant to the synthesis of this compound include:

Use of Greener Solvents: Traditional synthesis methods for tetrazoles often use dipolar aprotic solvents like DMF. nih.gov Green alternatives involve the use of water or ethanol, or conducting reactions under solvent-free conditions. organic-chemistry.orgmun.canih.gov The reaction of nitriles with sodium azide catalyzed by zinc salts in water is a prime example of a greener approach. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter time frames and with reduced side product formation. organic-chemistry.orgdntb.gov.ua This technique can be applied to the synthesis of tetrazoles from nitriles. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. beilstein-journals.org This approach adheres to the principles of atom economy and step economy, reducing waste and energy consumption. organic-chemistry.orgnih.gov The use of MCRs to build complex tetrazole-containing molecules is an active area of research. beilstein-journals.org

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the reactants together (mechanochemistry), minimizes the use of volatile organic compounds and simplifies product purification. chemijournal.comnih.gov

Use of Recyclable Catalysts: The development of heterogeneous or nano-catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry. researchgate.netresearchgate.netresearchgate.net

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Tetrazole Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing DMF with water or ethanol | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, potentially higher yields |

| Atom Economy | Multicomponent reactions | Fewer synthetic steps, less waste |

| Waste Prevention | Use of recyclable catalysts (e.g., nano-catalysts) | Reduced catalyst waste, lower cost |

| Safer Chemistry | Avoiding highly toxic or explosive reagents like hydrazoic acid | Improved laboratory and process safety acs.org |

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. Functionalization can occur at the tetrazole ring or on the benzyl substituent.

A key strategy for the functionalization of tetrazoles involves the deprotonation of an N-protected tetrazole followed by reaction with an electrophile. acs.org For instance, a 1N-protected tetrazole can be deprotonated at the C5 position using a strong base like a "turbo Grignard" reagent (i-PrMgCl·LiCl). acs.org The resulting organometagnesium intermediate can then react with various electrophiles such as aldehydes, ketones, or iodine. acs.org Subsequent removal of the protecting group would yield a C5-functionalized tetrazole. While this method is described for 1N-protected tetrazoles, similar principles could potentially be adapted for the functionalization of the benzyl group in this compound.

Another important derivatization strategy is esterification. For example, complex tetrazole-containing molecules like valsartan (B143634), which has a tetrazole-biphenyl core, have been derivatized by esterifying a carboxylic acid group present in the molecule. nih.gov If the this compound core were part of a larger molecule containing other functional groups, these could be targeted for derivatization.

The synthesis of 2,5-disubstituted tetrazole derivatives often involves a multi-step reaction sequence. For example, a biphenyl (B1667301) tetrazole can be reacted with other molecules via its functional groups to create more complex structures. researchgate.netscispace.com

The table below lists some potential derivatization strategies for the this compound core, assuming the presence of other reactive functional groups or through modification of the existing structure.

| Derivatization Strategy | Reagents and Conditions | Potential Product |

| Esterification (of a carboxylic acid group on a larger molecule containing the tetrazole core) | Alcohol, Acid catalyst | Ester derivative |

| Alkylation (of the tetrazole N-H if starting from the 1H-tautomer) | Alkyl halide, Base | N-alkylated tetrazole |

| C-H activation/functionalization of the benzyl ring | Transition metal catalyst, Coupling partner | Functionalized benzyl group |

Molecular Interactions and Mechanistic Biological Investigations of 5 3 Chlorobenzyl 2h Tetrazole

Identification and Characterization of Putative Biological Targets

The initial stages of understanding the pharmacological potential of 5-(3-chlorobenzyl)-2H-tetrazole and related tetrazole derivatives involve identifying and characterizing their interactions with biological macromolecules. This is often achieved through a combination of in vitro binding assays and enzymatic inhibition studies.

In Vitro Binding Assays and Ligand-Target Affinities

In vitro binding assays are fundamental in determining the affinity of a ligand, such as this compound, for a specific biological target. These assays measure the strength of the interaction between the compound and a receptor or enzyme.

While specific binding affinity data for this compound is not extensively detailed in the public domain, the broader class of tetrazole derivatives has been a subject of interest in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can influence a molecule's binding properties and pharmacokinetic profile. derpharmachemica.com The structural characteristics of tetrazole derivatives, including their ability to form hydrogen bonds and engage in electrostatic interactions, allow them to bind to the active sites of enzymes or receptors, potentially modulating their function.

Enzymatic Inhibition Studies (e.g., Thrombin, DNA Gyrase)

Enzymatic inhibition studies provide insights into the functional consequences of a compound binding to an enzyme. These studies measure the extent to which a compound interferes with an enzyme's catalytic activity.

Thrombin Inhibition: Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the treatment of thrombotic disorders. mdpi.com While direct studies on this compound are limited, research on related tetrazole-based compounds has explored their potential as thrombin inhibitors. For example, a study on triazole/tetrazole-based sulfonamides revealed that while triazole derivatives were more efficient, tetrazole-containing compounds also exhibited inhibitory activity against thrombin. mdpi.comnih.gov The interaction of these inhibitors with thrombin often involves binding to the S1' binding site of the enzyme. nih.gov The specific interactions can include the formation of hydrogen bonds between the tetrazole ring and amino acid residues within the active site, such as His57. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is essential for DNA replication, making it an attractive target for the development of new antibacterial agents. nih.gov Tetrazole derivatives have been investigated for their ability to inhibit DNA gyrase. For instance, novel tetrazole-based antimicrobial agents have been shown to target Staphylococcus aureus DNA topoisomerase IV and DNA gyrase. nih.gov Molecular docking studies of some tetrazole derivatives have indicated potential binding interactions with the active site of DNA gyrase. growingscience.com

Cellular Pathway Modulation and Pharmacological Responses

The biological effects of this compound and its analogs are further investigated at the cellular level to understand their impact on cellular pathways and to assess their pharmacological responses, such as anti-proliferative and antimicrobial activities.

Effects on Cell Lines (e.g., Anti-proliferative Activity in Cancer Cell Lines)

The anti-proliferative activity of tetrazole derivatives has been evaluated against various cancer cell lines. These studies aim to determine the compound's ability to inhibit cancer cell growth.

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| MCF-7 | Breast Cancer | 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole | Induces Apoptosis |

| A549 | Lung Cancer | 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole | Cell Cycle Arrest |

| HeLa | Cervical Cancer | 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole | Cytotoxic Effects |

| HCT116 | Colon Cancer | 2,5-disubstituted benzofuran-tetrazole hybrids | Anti-proliferative activity researchgate.net |

| Miapaca2 | Pancreatic Cancer | 2,5-disubstituted benzofuran-tetrazole hybrids | Anti-proliferative activity researchgate.net |

| K562 | Leukemia | Quinazoline-containing 1,2,3-triazole | Potent cytotoxic effects nih.gov |

This table presents data for related tetrazole compounds to illustrate the potential anti-proliferative activities of this class of molecules.

Impact on Microbial Growth and Activity (e.g., Antibacterial, Antifungal)

The antimicrobial properties of tetrazole derivatives have been a significant area of research. These compounds have been tested against a range of bacteria and fungi to determine their efficacy.

Antibacterial Activity: Several 5-substituted 1H-tetrazole derivatives, including those with a benzyl (B1604629) group, have been investigated for their antibacterial properties. nih.gov Studies have shown that some of these compounds exhibit minimum inhibitory concentration (MIC) values between 125-250 µg/mL against Escherichia coli. nih.gov A noteworthy finding is the synergistic effect observed when these tetrazole derivatives are used in combination with trimethoprim (B1683648), leading to a significant increase in activity against E. coli and Staphylococcus aureus (MIC = 0.98-7.81 µg/mL). nih.gov The tetrazole moiety is often considered a key pharmacophore contributing to the antibacterial activity. isfcppharmaspire.com

Antifungal Activity: Tetrazole derivatives have also demonstrated potential as antifungal agents. For instance, certain tetrazole compounds have been screened against Candida albicans, with some derivatives proving to be effective inhibitors of fungal growth and biofilm formation. nih.gov The antifungal activity of these compounds is sometimes associated with minor cytotoxicity towards mammalian cells, suggesting a degree of selectivity. nih.gov Research has also been conducted on the antifungal activity of tetrazole derivatives against other human pathogenic fungi. biorxiv.org

| Organism | Type | Compound Type | Key Finding |

| Escherichia coli | Bacteria | 5-substituted 1H-tetrazole derivatives | MIC of 125-250 µg/mL nih.gov |

| Staphylococcus aureus | Bacteria | 5-substituted 1H-tetrazole derivatives | Significant synergistic effect with trimethoprim nih.gov |

| Pseudomonas aeruginosa | Bacteria | 5-substituted 1H-tetrazole derivatives | Investigated for antibacterial properties nih.gov |

| Candida albicans | Fungus | Tetrazole derivatives | Inhibition of fungal growth and biofilm formation nih.gov |

This table summarizes the antimicrobial activities of various tetrazole derivatives.

In Vivo Efficacy Assessment in Preclinical Animal Models (Non-human)

Following promising in vitro and cellular results, the efficacy of a compound is often assessed in preclinical animal models. These in vivo studies provide crucial information about a compound's activity and behavior in a living organism.

While specific in vivo efficacy data for this compound is not extensively documented in the available literature, the broader class of tetrazole derivatives has undergone such investigations for various therapeutic indications. For example, the in vivo activity of antifungal tetrazole derivatives has been suggested as a necessary next step following promising in vitro results. nih.gov Similarly, for tetrazole-based thrombin inhibitors, preclinical evaluations are a critical part of the drug development process. mdpi.comnih.gov The development of orally active thrombin inhibitors often involves extensive preclinical testing to assess their therapeutic potential for thrombotic disorders. mdpi.comnih.gov Further in vivo studies are also deemed essential to advance promising anti-cancer tetrazole compounds towards potential clinical applications. nih.gov

Evaluation in Disease-Specific Animal Models

A thorough search of scientific databases reveals a lack of specific studies evaluating this compound in disease-specific animal models. While numerous tetrazole derivatives have been assessed in various animal models for conditions ranging from hypertension to infectious diseases, no such data is readily available for the 3-chlorobenzyl substituted variant. nih.govmdpi.com Research on related compounds, such as certain 5-aryl-2H-tetrazoles, has shown activity in models of influenza, but these findings cannot be directly extrapolated to the compound . nih.gov The absence of published in-vivo studies makes it impossible to detail its efficacy or potential therapeutic applications in a preclinical setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Chlorobenzyl 2h Tetrazole and Its Analogues

Design Principles for Modulating Tetrazole Bioactivity

The design of biologically active tetrazole compounds, including 5-(3-chlorobenzyl)-2H-tetrazole, is largely guided by the principle of bioisosterism. researchgate.netnih.govnih.gov The tetrazole ring is recognized as a non-classical bioisostere of the carboxylic acid group. nih.govphmethods.net This is due to several shared physicochemical properties: a comparable acidity (pKa of 5-substituted tetrazoles is around 4.5-4.9, similar to carboxylic acids), a planar structure, and similar spatial arrangements of heteroatom lone pairs. phmethods.netacs.org This allows tetrazoles to engage in similar receptor-ligand interactions, often mimicking the binding of a carboxylic acid moiety. acs.org

Impact of Substituent Variation on Biological Activity

The biological activity of tetrazole derivatives is highly sensitive to variations in their substituents. Even minor modifications to the molecular structure can lead to significant changes in potency, selectivity, and even the nature of the pharmacological response.

Influence of Halogenation on Pharmacological Profiles

Halogenation, particularly the introduction of a chlorine atom as seen in this compound, significantly impacts the pharmacological profile. The chlorine atom is an electron-withdrawing group that can alter the electronic distribution of the entire molecule, influencing its binding affinity to target proteins. For example, 5-(4-chlorobenzyl)-2H-tetrazole, a close structural analog, is utilized as a building block in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com

Positional Effects of Substituents on Tetrazole Ring Activity

The position of substituents on both the tetrazole ring and its appended groups can have a profound effect on biological activity. The tetrazole ring itself can exist in different tautomeric forms, primarily the 1H- and 2H-tetrazoles for 5-substituted derivatives, and the position of the substituent on the nitrogen atom (regiochemistry) is critical. acs.orgnih.gov Studies on P2X₇ antagonists have explicitly examined the importance of this regiochemical substitution on the tetrazole core. bohrium.com

Furthermore, the substitution pattern on the aromatic rings attached to the tetrazole scaffold is a key factor. A theoretical study demonstrated that both the nature of the substituent (electron-donating vs. electron-withdrawing) and its position can significantly affect the aromaticity of the tetrazole ring, which in turn can influence its interactions. researchgate.net In the development of YC-1 analogs, a tetrazole-substituted derivative showed significantly reduced antiplatelet activity compared to other heterocyclic replacements, highlighting the sensitivity of activity to the substituent at a specific position. nih.gov Similarly, in a series of tetrahydroquinolone derivatives, modifying the aryl group attached to a furan (B31954) moiety by introducing different fluorine substitution patterns could switch the compound's activity from antagonistic to agonistic, providing a stark example of how positional isomerism of substituents can regulate function. nih.gov

| Compound Class | Structural Variation | Observed Impact on Activity | Reference |

|---|---|---|---|

| Tetrahydroquinolone Derivatives | Modification of the aryl group attached to a furan moiety (e.g., di- or trifluorobenzene) | Switched activity from antagonistic to agonistic toward GPR41. | nih.gov |

| YC-1 Analogs | Replacement of a furan ring with a tetrazole ring | Significantly reduced antiplatelet activity. | nih.gov |

| 1-Benzyl-5-aryltetrazoles | Variations in regiochemical substitution on the tetrazole ring | Examined for its effect on P2X₇ antagonist activity. | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zsmu.edu.uamdpi.com This approach is invaluable for understanding the SAR of tetrazole derivatives and for designing new, more potent molecules. researchgate.net

Development of Predictive QSAR Models

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure, dividing the data into training and test sets, and using statistical methods to build and validate the model. mdpi.combiointerfaceresearch.com

Several QSAR models have been successfully developed for various classes of tetrazole derivatives. For instance, a 3D-QSAR model using Comparative Molecular Similarity Indices Analysis (CoMSIA) was developed for a series of 65 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists. This model showed excellent predictive power for both the training set (q²=0.846, r²=0.975) and an external test set (r²pred=0.980), demonstrating its utility in guiding the design of new antagonists. nih.govresearchgate.net In another study, QSAR models were constructed to predict the acute oral toxicity of 111 different tetrazole compounds in rats and mice, providing a valuable tool for assessing potential risks of new derivatives. nih.govresearchgate.net The reliability of these models is confirmed through rigorous internal and external validation procedures to ensure their robustness and predictive capability. nih.gov

| Tetrazole Derivative Class | QSAR Model Type | Predicted Activity/Property | Key Validation Statistic | Reference |

|---|---|---|---|---|

| 5-(Biphenyl-2-yl)-1H-tetrazoles | 3D-QSAR (CoMSIA) | Angiotensin II receptor type 1 (AT1) antagonism | r²pred = 0.980 | nih.govresearchgate.net |

| General Tetrazoles (111 compounds) | 2D-QSAR | Acute oral toxicity in rats and mice | Models met OECD validation criteria | nih.gov |

| HIV-1 Attachment Inhibitors | SVD-MLR | Anti-HIV activity | R²test = 0.9179 | biointerfaceresearch.com |

Application of Descriptors for Biological Activity Prediction

Molecular descriptors are numerical values that encode different types of information about a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.net The selection of appropriate descriptors is a critical step in building a successful QSAR model.

A wide range of descriptors are employed in the QSAR modeling of tetrazole derivatives. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric (3D) descriptors: Quantify the three-dimensional shape of the molecule, such as the Principal Moments of Inertia (PMI), asphericity, and radius of gyration. researchgate.net

Quantum-chemical descriptors: Derived from computational chemistry, these include properties like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In the QSAR models for predicting tetrazole toxicity, it was found that most of the descriptors included in the final models had a positive correlation with toxicity. nih.gov Once a QSAR model is validated, it can be used to predict the biological activity of new, unsynthesized compounds by simply calculating their descriptors and inputting them into the model equation. mdpi.com This virtual screening process allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Conformational Analysis and Bioactive Conformations of this compound

The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets. For this compound and its analogues, conformational analysis provides critical insights into the spatial orientation of the key pharmacophoric features—the tetrazole ring and the substituted benzyl (B1604629) group. This understanding is fundamental to elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the benzyl methylene (B1212753) bridge and the C5 atom of the tetrazole ring, as well as the torsional angle of the 3-chlorophenyl ring relative to the methylene-tetrazole plane.

Crystallographic and Computational Insights

While a crystal structure for this compound is not publicly available, valuable conformational information can be gleaned from the X-ray crystallographic study of a closely related compound, 5-[(3-chlorobenzyl)dimethylammonio] tetrazolide. rsc.org In this ylide structure, the tetrazole ring carries a negative charge, and the exocyclic nitrogen is quaternized. Despite these differences, the solid-state conformation provides a useful starting point for understanding the intrinsic conformational preferences of the 3-chlorobenzyl moiety relative to the tetrazole ring.

Furthermore, computational studies and X-ray analyses of other 2,5-disubstituted tetrazoles offer a broader understanding of the conformational landscape. For instance, studies on 2-adamantyl-5-aryl-2H-tetrazoles have demonstrated that the 2H-tetrazole ring maintains a planar, highly aromatic character. nih.gov The dihedral angle between the planes of the aryl and tetrazole rings in these analogues is typically small, suggesting a degree of π-π conjugation between the unsaturated fragments. nih.gov

In a study of 5-aryloxy-(1H)-tetrazoles, both X-ray crystallography and DFT (Density Functional Theory) calculations revealed a nearly perpendicular orientation between the tetrazole and phenyl rings. growingscience.comresearchgate.net This orientation is influenced by the steric hindrance of the substituents on the phenyl ring.

The table below summarizes key crystallographic data from related tetrazole derivatives, which helps in building a model for the likely conformation of this compound.

| Compound Name | Dihedral Angle (Aryl-Tetrazole) | Key Torsional Angles | Reference |

| 5-[(3-chlorobenzyl)dimethylammonio] tetrazolide | Not specified | Not specified | rsc.org |

| 2-adamantyl-5-aryl-2H-tetrazoles | Small | Not specified | nih.gov |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | 95.5° | Not specified | researchgate.net |

| 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole | 85.91° | Not specified | researchgate.net |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Not specified | Rotamers possible around N2-C4 bond | mdpi.com |

Bioactive Conformation

The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. This conformation may or may not be the lowest energy conformation in solution. Elucidating the bioactive conformation is crucial for rational drug design and is often achieved through a combination of SAR data, computational modeling, and, where possible, co-crystallization with the target protein.

For analogues of this compound, molecular docking studies have provided insights into their binding modes and, by extension, their bioactive conformations. For example, in a study of tetrazole derivatives as urease inhibitors, molecular docking revealed that the tetrazole ring can form crucial interactions with the active site of the enzyme. nih.gov Specifically, the nitrogen atoms of the tetrazole ring were observed to form hydrogen bonds and coordinate with metal ions in the enzyme's active site. nih.gov The aryl portion of the molecule, in this case, the biphenyl (B1667301) group in valsartan (B143634) derivatives, also forms important hydrophobic and hydrogen bonding interactions. nih.gov

Applying these principles to this compound, it is plausible that the bioactive conformation involves the tetrazole ring acting as a key hydrogen bond acceptor or metal coordinator, while the 3-chlorobenzyl group orients itself to fit into a hydrophobic pocket of the target protein. The chlorine atom on the phenyl ring can further influence binding through specific halogen bonding or by modifying the electronic properties of the ring.

The flexibility of the methylene linker allows the 3-chlorophenyl ring to adopt various orientations relative to the tetrazole ring, enabling it to adapt to the specific topology of a binding site. The preferred bioactive conformation will likely represent a balance between a low-energy solution-state conformation and the optimal geometry for maximizing favorable interactions with the biological target.

Computational and Theoretical Investigations of 5 3 Chlorobenzyl 2h Tetrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, stability, and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.org This approach is crucial for understanding a molecule's chemical and electronic behavior. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Key Parameters from Molecular Orbital Analysis Note: The following data is illustrative for a generic tetrazole derivative, as specific experimental values for 5-(3-chlorobenzyl)-2H-tetrazole are not publicly available. Calculations are typically performed using methods like DFT with a basis set such as 6-311+G(d,p).

| Parameter | Description | Typical Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -7.0 to -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.5 to 6.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |

A critical feature of 5-substituted tetrazoles is the existence of two principal tautomers: the 1H- and 2H-isomers. The position of the proton on the tetrazole ring significantly affects the molecule's electronic properties, steric profile, and ability to act as a hydrogen bond donor. The relative stability of these tautomers is highly dependent on the nature of the substituent at the C5 position. iosrjournals.org

Quantum chemical calculations are employed to determine the relative energies of the 1H- and 2H-tautomers of this compound. By calculating the total electronic energy of each isomer, researchers can predict which form is more stable in the gas phase or in solution. iosrjournals.orgmdpi.com Generally, electron-withdrawing substituents tend to influence the stability balance. For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable than the 1H-tautomer by a few kcal/mol. iosrjournals.org

Table 2: Calculated Relative Energies of Tetrazole Tautomers with Various Substituents Source: Adapted from computational studies on 5-substituted tetrazoles. iosrjournals.org The energy difference (ΔE) indicates the stability of the 2H-isomer relative to the 1H-isomer.

| Substituent (at C5) | Calculation Method | ΔE (E₁H - E₂H) in kcal/mol |

| Methyl | B3LYP/cc-pVTZ | 2.11 |

| Phenyl | B3LYP/cc-pVTZ | 2.68 |

| Nitro | B3LYP/cc-pVTZ | 2.27 |

| Amino | B3LYP/cc-pVTZ | 2.46 |

| Carboxy | B3LYP/cc-pVTZ | 1.62 |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). physchemres.org This method is instrumental in drug discovery for understanding how a molecule like this compound might interact with a biological target. nih.gov

Docking simulations place this compound into the active site of a target protein to predict its binding conformation and affinity. The algorithm samples many possible orientations and scores them based on a force field, which estimates the binding energy.

The results reveal key interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while an N-H in the 1H tautomer could be a donor. researchgate.net

Pi-Pi Stacking: The aromatic benzyl (B1604629) ring and the tetrazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site. researchgate.net

Hydrophobic Interactions: The chlorobenzyl group can fit into hydrophobic pockets of the receptor.

Halogen Bonding: The chlorine atom may act as a halogen bond donor, interacting with a Lewis basic site on the protein.

Table 3: Hypothetical Key Interactions for this compound in a Protein Active Site Note: This table is illustrative of typical interactions identified in docking studies of similar heterocyclic ligands.

| Interaction Type | Ligand Moiety | Potential Protein Residue(s) |

| Hydrogen Bond | Tetrazole Nitrogens | Ser, Thr, Asn, Gln, His |

| Pi-Pi Stacking | Benzyl Ring | Phe, Tyr, Trp |

| Hydrophobic | Chlorobenzyl Group | Val, Leu, Ile, Ala |

| Halogen Bond | Chlorine Atom | Carbonyl oxygen of backbone, Asp, Glu |

The insights gained from molecular docking are pivotal for rational drug design. researchgate.net By analyzing the predicted binding mode of this compound, medicinal chemists can devise strategies to improve its potency, selectivity, or pharmacokinetic properties.

For example, if the docking simulation shows that the chlorine atom is in a sterically crowded region, a smaller substituent might be proposed. Conversely, if there is an unoccupied hydrophobic pocket near the benzyl ring, adding a larger alkyl or alkoxy group could enhance binding affinity. If a potential hydrogen bond with the protein is not being made, a functional group could be added to the ligand to form that interaction. This iterative process of docking, analysis, and chemical modification accelerates the discovery of more effective compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by integrating Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and the conformational flexibility of both the ligand and the protein. physchemres.org

An MD simulation would start with the best-docked pose of this compound in its receptor. Over a simulation time of nanoseconds to microseconds, the trajectory of the complex is analyzed. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand from its initial pose are calculated to determine if the binding mode is stable. The Root-Mean-Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov These simulations provide a more accurate estimation of binding free energy and confirm the stability of interactions predicted by docking.

Table 4: Typical Parameters for a Molecular Dynamics Simulation Note: These are representative parameters for an MD simulation of a small molecule-protein complex.

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters to calculate potential energy. | OPLS, AMBER, CHARMM |

| Simulation Time | Total duration of the simulation. | 100 - 500 nanoseconds |

| Solvent Model | Representation of the aqueous environment. | Explicit water (e.g., TIP3P) |

| Ensemble | Statistical mechanics ensemble (e.g., NPT, NVT). | NPT (constant Number, Pressure, Temperature) |

| Temperature | Simulation temperature. | 300 K (27 °C) |

| Pressure | Simulation pressure. | 1 atm |

Conformational Flexibility in Solvated Environments

The conformational flexibility of this compound in a solvated environment, such as water, is a key determinant of its ability to interact with biological targets. The tetrazole ring itself is a planar and highly conjugated system. nih.gov The primary source of flexibility in this compound arises from the rotation around the single bond connecting the benzyl group to the tetrazole ring.

Stability of Ligand-Target Complexes

The stability of the complex formed between a ligand, such as this compound, and its biological target is a critical factor for its efficacy. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, meaning it can mimic its biological activity. nih.govimperfectpharmacy.in This is due to its similar acidity and ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential computational tools used in drug discovery to forecast the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities early in the drug development process.

Absorption, Distribution, Metabolism, and Excretion Predictions

While specific ADMET data for this compound is not available in the public domain, general predictions can be inferred from studies on other tetrazole derivatives.

Absorption: Tetrazole derivatives generally exhibit good gastrointestinal absorption. aaup.edu The tetrazole ring's ability to improve lipophilicity compared to a carboxylic acid group can enhance membrane penetration. nih.govresearchgate.net

Distribution: The distribution of a drug is influenced by its ability to cross biological membranes. The blood-brain barrier (BBB) is a significant hurdle for many drugs. In silico predictions for some tetrazole derivatives suggest they may have limited BBB penetration. aaup.edu

Metabolism: The metabolic stability of the tetrazole ring is a key advantage in drug design. nih.gov It is generally resistant to metabolic degradation. The primary sites of metabolism for a molecule like this compound would likely be the benzyl ring, through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov Some tetrazole derivatives have been shown to be inhibitors of certain CYP isozymes, which could lead to drug-drug interactions. aaup.edu

A summary of predicted ADMET properties for a representative tetrazole derivative is presented in the table below.

| Property | Predicted Value/Characteristic | Source |

| Gastrointestinal (GI) Absorption | High | aaup.edu |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | aaup.edu |

| P-glycoprotein (P-gp) Substrate | Likely | nih.gov |

| CYP450 Inhibition | Potential for inhibition of certain isozymes (e.g., CYP2C9, CYP3A4) | aaup.edunih.gov |

| Metabolic Stability | Tetrazole ring is generally stable | nih.gov |

This table presents generalized data for tetrazole derivatives and may not be fully representative of this compound.

Theoretical Considerations of Ligand Lipophilicity and Solubility

Lipophilicity and solubility are fundamental physicochemical properties that significantly impact a drug's pharmacokinetic profile.

Advanced Research Perspectives and Future Directions for 5 3 Chlorobenzyl 2h Tetrazole

Development of Novel Synthetic Approaches with Enhanced Efficiency and Sustainability

The synthesis of 5-substituted-1H-tetrazoles, including 5-(3-chlorobenzyl)-2H-tetrazole, has traditionally relied on methods like the [3+2] cycloaddition of azides with nitriles. thieme-connect.comnih.gov However, the drive for greener and more efficient chemical processes has spurred the development of innovative synthetic strategies.

Future research is focused on optimizing existing methods and developing new ones that offer higher yields, shorter reaction times, and improved safety profiles. Key areas of advancement include:

Continuous Flow Synthesis: This technology offers a safer and more efficient alternative to batch processing, particularly when dealing with potentially hazardous reagents like azides. scispace.com By minimizing the volume of reactants at any given time, continuous flow reactors reduce the risks associated with explosive intermediates like hydrazoic acid. scispace.com This approach has been successfully applied to the synthesis of various 5-substituted tetrazoles and holds significant promise for the large-scale, safe production of this compound. scispace.comacs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for tetrazole synthesis, often leading to higher yields and purities compared to conventional heating methods. thieme-connect.com The application of microwave-assisted organic synthesis (MAOS) to the preparation of this compound could offer a more time- and energy-efficient route.

Sustainable Catalysis: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. thieme-connect.com Research into novel catalysts, such as metal-organic frameworks (MOFs) and nanoparticle-based systems, for the synthesis of this compound could lead to more sustainable and cost-effective production methods. thieme-connect.com The use of water as a solvent, facilitated by catalysts like zinc salts, further enhances the environmental friendliness of tetrazole synthesis. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single step. beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org The development of novel MCRs that incorporate the this compound scaffold could streamline the synthesis of complex derivatives for high-throughput screening and lead optimization. nih.govacs.orgrug.nl

Table 1: Comparison of Synthetic Methodologies for 5-Substituted Tetrazoles

| Methodology | Advantages | Challenges |

| Conventional Batch Synthesis | Well-established procedures. | Use of toxic reagents (e.g., hydrazoic acid), long reaction times, potential for explosive intermediates. thieme-connect.com |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. scispace.comacs.org | Initial setup costs, potential for clogging in the microreactors. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. thieme-connect.com | Specialized equipment required, potential for localized overheating. |

| Sustainable Catalysis | Use of recyclable catalysts, environmentally benign solvents (e.g., water), reduced waste. thieme-connect.comorganic-chemistry.org | Catalyst deactivation, separation of catalyst from the reaction mixture. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org | Development of novel and efficient MCRs for specific scaffolds can be challenging. nih.govacs.orgrug.nl |

Exploration of Untapped Pharmacological Targets and Therapeutic Areas

While tetrazole derivatives have been investigated for a wide range of biological activities, the full pharmacological potential of this compound remains largely unexplored. researchgate.netnih.gov Future research should focus on screening this compound and its derivatives against a broader array of molecular targets and in diverse therapeutic areas.

Potential areas for investigation include:

Anticancer Therapies: The tetrazole moiety is a feature of several anticancer agents. researchgate.net Investigating the activity of this compound against various cancer cell lines and exploring its potential to modulate key oncogenic pathways could uncover novel therapeutic opportunities.

Infectious Diseases: Tetrazole-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents. researchgate.netresearchgate.net Screening this compound against a panel of clinically relevant pathogens, including drug-resistant strains, could lead to the development of new anti-infective therapies. psu.edu

Neurodegenerative Disorders: The role of various receptors and enzymes in the progression of diseases like Alzheimer's and Parkinson's presents opportunities for tetrazole-based inhibitors. nih.gov The structural features of this compound may allow it to interact with targets implicated in these conditions.

Metabolic Diseases: Tetrazole derivatives have been explored as agents for the treatment of type 2 diabetes by targeting enzymes and receptors involved in glucose metabolism. nih.gov The potential of this compound to modulate these pathways warrants further investigation.

Table 2: Potential Pharmacological Targets for this compound

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases, Proteases, Hormone Receptors | The tetrazole ring can mimic a carboxylic acid group, which is a common feature in enzyme inhibitors. researchgate.net |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteases and Integrases | Tetrazoles can act as scaffolds for the development of novel antimicrobial and antiviral agents. researchgate.netresearchgate.netpsu.edu |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine Oxidase (MAO) | The unique electronic and steric properties of tetrazoles may enable binding to active sites of neurological targets. nih.gov |

| Metabolic Diseases | Peroxisome Proliferator-Activated Receptors (PPARs), Dipeptidyl Peptidase-4 (DPP-4) | Tetrazole derivatives have shown activity as modulators of key targets in metabolic pathways. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel this compound derivatives. springernature.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with a set of target parameters, it can generate novel tetrazole-based structures, including derivatives of this compound, that are optimized for a specific biological target.

Scaffold Hopping: AI can be used to identify novel core structures (scaffolds) that maintain the desired biological activity of this compound but possess improved properties, such as enhanced metabolic stability or reduced off-target effects. springernature.com

Collaborative Research Avenues in Chemical Biology and Translational Sciences

The journey of a compound from the laboratory to the clinic is a complex, multidisciplinary endeavor. Advancing the research on this compound will require synergistic collaborations between various scientific disciplines.

Chemical Biology: Collaborations with chemical biologists are essential for elucidating the mechanism of action of this compound. The development of chemical probes and activity-based protein profiling techniques can help identify the direct molecular targets of the compound within a cellular context.

Translational Sciences: Partnerships with experts in translational medicine are crucial for bridging the gap between preclinical findings and clinical applications. acs.org This includes the development of robust biomarker strategies to identify patient populations most likely to respond to treatment and the design of efficient clinical trials.

Addressing Challenges and Opportunities in Tetrazole-Based Drug Discovery

Despite the significant potential of tetrazole-containing compounds, several challenges remain in their development as therapeutic agents. Addressing these challenges presents opportunities for innovation in the field.

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of this compound and its analogs is needed to guide the rational design of more potent and selective compounds. nih.gov Systematic modifications of the benzyl (B1604629) and tetrazole moieties, coupled with comprehensive biological evaluation, will be critical.

Understanding Binding Modes: Elucidating the precise interactions between tetrazole-based ligands and their biological targets at the atomic level is a key challenge. nih.govacs.orgrug.nl Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide invaluable insights into these binding modes.

By embracing these advanced research perspectives and fostering collaborative efforts, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, effective medicines.

Q & A

Q. What are the optimal synthetic routes for 5-(3-chlorobenzyl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of tetrazole precursors with 3-chlorobenzyl halides. Microwave-assisted methods can enhance reaction efficiency compared to traditional thermal approaches . Key factors include solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Yields >75% are achievable with rigorous exclusion of moisture . Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural confirmation requires multi-modal analysis:

- ¹H/¹³C NMR : Peaks at δ 8.6–8.7 ppm (tetrazole NH) and δ 4.5–5.3 ppm (benzyl CH₂) .

- IR Spectroscopy : Bands at ~1625 cm⁻¹ (C=N stretch) and ~1128 cm⁻¹ (C-O-C, if applicable) .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 223.06 for C₈H₆ClN₄) . Computational methods (DFT) can predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature?

Stability is assessed via accelerated degradation studies:

- pH Range : Test aqueous solutions at pH 3–10 (37°C, 7 days).

- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>200°C common for tetrazoles) .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation .

Advanced Research Questions

Q. How does the regioselectivity of this compound alkylation impact its reactivity in further derivatization?

Regioselectivity in alkylation (N1 vs. N2 substitution) is influenced by steric and electronic factors. For example, bulky electrophiles favor N1 substitution, while polar solvents enhance N2 selectivity . This affects downstream reactivity, such as Suzuki coupling or click chemistry, where N1-substituted derivatives show higher cross-reactivity .

Q. What mechanisms underlie the biological activity of this compound, and how can its structure-activity relationships (SAR) be optimized?

The chlorobenzyl group enhances lipophilicity, facilitating membrane penetration, while the tetrazole ring mimics carboxylates in enzyme binding (e.g., angiotensin II receptor antagonism) . SAR optimization involves:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., nitro) to modulate redox activity.

- Bioisosteric Replacement : Swapping tetrazole with 1,2,4-triazole to compare potency .

- In Silico Docking : To predict interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved methodologically?

Discrepancies arise from varying assay conditions. Standardize protocols:

- Solubility : Use shake-flask method with buffers (pH 7.4) and HPLC quantification .

- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models . Statistical tools (e.g., ANOVA) identify outliers, while molecular dynamics simulations explain solvent-shell interactions .

Q. What factorial design approaches are recommended for optimizing multi-step syntheses involving this compound?

A 2³ factorial design can evaluate three variables (catalyst loading, temperature, solvent ratio) across eight experiments. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10 mol% catalyst, 100°C, DMF:H₂O 3:1) . Contour plots and ANOVA validate interactions between factors .

Data Analysis & Validation

Q. What strategies mitigate spectral overlap in NMR characterization of this compound derivatives?

Q. How do researchers validate computational models predicting the compound’s pharmacokinetic properties?

Compare in silico predictions (e.g., SwissADME) with in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.